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Compound of Interest

Compound Name: 5-FAM-Woodtide

Cat. No.: B12389712 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Woodtide is a synthetic peptide substrate derived from the human transcription factor Forkhead

box protein O1 (FOXO1), also known as FKHR. It is a well-established substrate for the Dual-

specificity tyrosine-phosphorylation-regulated kinase (DYRK) family of protein kinases,

particularly DYRK1A. The labeling of Woodtide with the fluorescent dye 5-carboxyfluorescein

(5-FAM) provides a powerful tool for studying the biophysical and enzymatic properties of

DYRK kinases in vitro. This technical guide provides an in-depth overview of the biophysical

properties of 5-FAM-labeled Woodtide, detailed experimental protocols for its use in kinase and

binding assays, and its relevance within cellular signaling pathways.

Core Biophysical Properties
5-FAM-labeled Woodtide is a valuable reagent for quantitative biochemical and biophysical

assays. Its core properties are summarized below.

Physicochemical Properties
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Property Value Source

Sequence

5-FAM-Lys-Lys-Ile-Ser-Gly-

Arg-Leu-Ser-Pro-Ile-Met-Thr-

Glu-Gln-NH2

CPC Scientific

Molecular Formula C89H133N21O26S1 Generic Manufacturer Data

Molecular Weight 1945.20 g/mol Generic Manufacturer Data

Fluorophore 5-Carboxyfluorescein (5-FAM) ---

Excitation Wavelength (λex) ~494 nm CPC Scientific

Emission Wavelength (λem) ~521 nm CPC Scientific

Purity
Typically >95% (as determined

by HPLC)
Generic Manufacturer Data

Storage

Store lyophilized at -20°C to

-80°C. In solution, protect from

light.

Generic Manufacturer Data

Enzymatic and Binding Parameters
While specific, peer-reviewed quantitative data for the binding affinity (Kd) and kinetic

parameters (Km, kcat) of 5-FAM-labeled Woodtide with DYRK family kinases are not

extensively published, the following tables represent the types of data that can be generated

using the protocols described in this guide. Woodtide is a known substrate for DYRK family

kinases.[1] Another labeled peptide substrate for DYRK1A, 5-FAM-Dyrktide, has a reported Km

of 35 μM.[2]

Table 1: Representative Binding Affinity Data (Fluorescence Polarization)
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Kinase Labeled Ligand
Apparent
Dissociation
Constant (Kd)

Assay Conditions

DYRK1A 5-FAM-Woodtide
Data not available in

cited literature

Buffer (e.g., 50 mM

HEPES, 150 mM

NaCl, 1 mM DTT,

0.01% Tween-20, pH

7.4), 25°C

DYRK1B 5-FAM-Woodtide
Data not available in

cited literature

Buffer (e.g., 50 mM

HEPES, 150 mM

NaCl, 1 mM DTT,

0.01% Tween-20, pH

7.4), 25°C

DYRK2 5-FAM-Woodtide
Data not available in

cited literature

Buffer (e.g., 50 mM

HEPES, 150 mM

NaCl, 1 mM DTT,

0.01% Tween-20, pH

7.4), 25°C

Table 2: Representative Kinase Kinetic Data (HPLC or Fluorescence-Based Assay)
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Kinase Substrate
Michaelis
Constant
(Km)

Catalytic
Rate (kcat)

Catalytic
Efficiency
(kcat/Km)

Assay
Conditions

DYRK1A
5-FAM-

Woodtide

Data not

available in

cited

literature

Data not

available in

cited

literature

Data not

available in

cited

literature

Buffer (e.g.,

25 mM

HEPES, 100

mM NaCl, 5

mM MgCl2,

100 µM ATP,

pH 7.4), 30°C

DYRK1B
5-FAM-

Woodtide

Data not

available in

cited

literature

Data not

available in

cited

literature

Data not

available in

cited

literature

Buffer (e.g.,

25 mM

HEPES, 100

mM NaCl, 5

mM MgCl2,

100 µM ATP,

pH 7.4), 30°C

DYRK2
5-FAM-

Woodtide

Data not

available in

cited

literature

Data not

available in

cited

literature

Data not

available in

cited

literature

Buffer (e.g.,

25 mM

HEPES, 100

mM NaCl, 5

mM MgCl2,

100 µM ATP,

pH 7.4), 30°C

Experimental Protocols
Detailed methodologies for key experiments utilizing 5-FAM-labeled Woodtide are provided

below.

Fluorescence Polarization (FP) Binding Assay
This protocol describes a method to determine the binding affinity (Kd) of a DYRK kinase for 5-

FAM-labeled Woodtide.
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1. Materials:

5-FAM-Woodtide (stock solution in DMSO or aqueous buffer)

Purified DYRK kinase (e.g., DYRK1A)

FP Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20

Black, low-volume 384-well microplates

Microplate reader with fluorescence polarization capabilities (Excitation filter: 485 nm,

Emission filter: 530 nm)

2. Method:

Prepare a 2X working solution of 5-FAM-Woodtide in FP Assay Buffer. A final concentration

of 1-10 nM is often a good starting point.

Prepare a serial dilution of the DYRK kinase in FP Assay Buffer at 2X the final desired

concentrations. The concentration range should span from well below to well above the

expected Kd.

Add 10 µL of the 2X kinase dilutions to the wells of the 384-well plate. Include wells with

buffer only for a "no protein" control.

Add 10 µL of the 2X 5-FAM-Woodtide solution to all wells, bringing the final volume to 20

µL.

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the

binding to reach equilibrium.

Measure the fluorescence polarization (mP) of each well using the microplate reader.

Data Analysis: Plot the change in mP as a function of the kinase concentration. Fit the data

to a one-site binding model using non-linear regression to determine the Kd.
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Preparation

Assay Readout & Analysis

Prepare 2X 5-FAM-Woodtide

Add 10 µL 5-FAM-WoodtidePrepare 2X Kinase Serial Dilution Add 10 µL Kinase to Plate Incubate (30-60 min) Measure Fluorescence Polarization (mP) Plot mP vs. [Kinase] and Fit for Kd

Click to download full resolution via product page

Caption: Workflow for a fluorescence polarization binding assay.

In Vitro Kinase Activity Assay (HPLC-Based)
This protocol outlines a method to measure the enzymatic activity of a DYRK kinase by

quantifying the phosphorylation of 5-FAM-labeled Woodtide.

1. Materials:

5-FAM-Woodtide

Purified DYRK kinase (e.g., DYRK1A)

Kinase Reaction Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2

ATP solution (e.g., 10 mM stock)

Reaction Stop Solution: e.g., 100 mM EDTA or 1% Trifluoroacetic Acid (TFA)

HPLC system with a fluorescence detector (Excitation: ~494 nm, Emission: ~521 nm)

C18 reverse-phase HPLC column

2. Method:
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Prepare a reaction master mix containing Kinase Reaction Buffer, 5-FAM-Woodtide (at a

concentration around the expected Km, e.g., 20-50 µM), and the DYRK kinase.

Pre-incubate the master mix at the desired reaction temperature (e.g., 30°C) for 5 minutes.

Initiate the reaction by adding ATP to a final concentration of, for example, 100 µM.

At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction

mixture and add it to the Stop Solution.

Analyze the samples by reverse-phase HPLC. The phosphorylated product (5-FAM-

phospho-Woodtide) will have a different retention time than the unphosphorylated substrate.

Quantify the peak areas for both the substrate and product at each time point using the

fluorescence detector.

Data Analysis: Calculate the initial reaction velocity from the linear phase of product

formation over time. By varying the substrate concentration, kinetic parameters like Km and

Vmax can be determined by fitting the data to the Michaelis-Menten equation.
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Time Course Sampling

Prepare Master Mix
(Buffer, Kinase, 5-FAM-Woodtide)

Pre-incubate at 30°C

Initiate Reaction with ATP

Time Point 1 Time Point 2 Time Point n

Stop Reaction
(e.g., with EDTA/TFA)

HPLC Analysis

Quantify Substrate and Product Peaks

Calculate Initial Velocity (V₀)

Click to download full resolution via product page

Caption: Workflow for an HPLC-based kinase activity assay.
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Signaling Pathway Context
Woodtide's sequence is derived from the transcription factor FOXO1. DYRK1A has been

shown to phosphorylate FOXO1 at Serine 329.[3] This phosphorylation event is part of a larger

signaling network that regulates cellular processes such as proliferation, apoptosis, and

metabolism.

In several cellular contexts, including B-cell acute lymphoblastic leukemia (B-ALL), DYRK1A

acts as a key regulator of FOXO1.[1][4] While the PI3K/AKT pathway is a canonical negative

regulator of FOXO1 (promoting its cytoplasmic sequestration), DYRK1A-mediated

phosphorylation provides an additional layer of control.[4] Phosphorylation by DYRK1A can

lead to the destabilization and nuclear export of FOXO1, thereby modulating the expression of

its target genes involved in processes like the DNA damage response.[4][5]
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Caption: The DYRK1A-FOXO1 signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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